molecular formula C5H3N3S B15050652 [1,2,5]Thiadiazolo[3,4-c]pyridine

[1,2,5]Thiadiazolo[3,4-c]pyridine

Cat. No.: B15050652
M. Wt: 137.16 g/mol
InChI Key: ZPLSFSRPXNAVRR-UHFFFAOYSA-N
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Description

[1,2,5]Thiadiazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C5H3N3S and its molecular weight is 137.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3N3S

Molecular Weight

137.16 g/mol

IUPAC Name

[1,2,5]thiadiazolo[3,4-c]pyridine

InChI

InChI=1S/C5H3N3S/c1-2-6-3-5-4(1)7-9-8-5/h1-3H

InChI Key

ZPLSFSRPXNAVRR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NSN=C21

Origin of Product

United States

Contextualization Within Electron Deficient Heterocyclic Systems

acs.orgnih.govThiadiazolo[3,4-c]pyridine, systematically named as such and often abbreviated as PT, is a heterocyclic compound featuring a pyridine (B92270) ring fused with a thiadiazole ring. This fusion results in a planar structure with a high degree of electron deficiency. The inherent electron-withdrawing nature of the thiadiazole ring, compounded by the presence of the nitrogen atom in the pyridine ring, makes acs.orgnih.govThiadiazolo[3,4-c]pyridine a potent electron-accepting unit. acs.org This characteristic is fundamental to its application in donor-acceptor (D-A) type systems, which are the cornerstone of many modern organic electronic devices.

The electron-deficient character of a molecule is quantified by its Lowest Unoccupied Molecular Orbital (LUMO) energy level; a lower LUMO level indicates a stronger ability to accept electrons. acs.orgnih.govThiadiazolo[3,4-c]pyridine exhibits a significantly low LUMO energy level, making it an excellent candidate for creating materials with tailored electronic properties.

Significance As a Core Building Block in Organic Electronics and Functional Materials

The potent electron-accepting nature of acs.orgnih.govThiadiazolo[3,4-c]pyridine makes it a crucial building block for a variety of functional materials, particularly in the realm of organic electronics. When incorporated into a polymer backbone, typically alternating with an electron-donating unit, it facilitates the formation of donor-acceptor polymers with narrow energy bandgaps. acs.orgnih.gov This low bandgap is a desirable trait for applications in electrochromic devices, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

In the context of electrochromism, polymers based on acs.orgnih.govThiadiazolo[3,4-c]pyridine have demonstrated remarkable performance. For instance, the polymer poly(4,7-di(2,3-dihydrothieno[3,4-b] researchgate.netdioxin-5-yl)- acs.orgnih.govthiadiazolo[3,4-c]pyridine) (PEPTE) exhibits a low electrochemical bandgap of 0.85 eV and an optical bandgap of 1.12 eV. acs.orgnih.gov This translates to materials that can switch between different colors rapidly and efficiently upon the application of an electrical potential. The PEPTE polymer, for example, displays a neutral green coloration and boasts a very fast switching time of just 0.3 seconds. acs.orgnih.gov

The synthesis of derivatives, such as 4,7-bis(dodecylthio)- acs.orgnih.govthiadiazolo[3,4-c]pyridine, has also been explored, yielding materials with liquid crystalline properties, further expanding the scope of potential applications.

Advanced Electronic and Optoelectronic Properties Of 1 2 3 Thiadiazolo 3,4 C Pyridine Based Materials

Modulation of Energy Levels (HOMO, LUMO) through Structural Modification

The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters that dictate the electronic and optical properties of organic materials. In materials based on acs.orgnih.govThiadiazolo[3,4-c]pyridine, these energy levels can be effectively tuned through structural modifications. The electron-withdrawing strength of the PT core is inherently greater than that of benzothiadiazole (BT), which directly influences the LUMO energy level. For instance, the LUMO of acs.orgnih.govThiadiazolo[3,4-c]pyridine is approximately -3.5 eV, which is lower than that of BT (≈ -3.1 eV).

Varying the electron donor and acceptor groups attached to the PT core has a significant impact on the modulation of these frontier energy levels. researchgate.net This strategic modification allows for precise control over the HOMO and LUMO levels, thereby tailoring the material's properties for specific applications.

Band Gap Engineering in Conjugated Polymer and Oligomer Systems

The ability to engineer the band gap of conjugated polymers and oligomers is fundamental to creating materials for a wide range of optoelectronic devices. The use of acs.orgnih.govThiadiazolo[3,4-c]pyridine as an acceptor unit is a key strategy in this endeavor.

Development of Narrow Bandgap Materials

The strong electron-accepting nature of the PT unit facilitates the development of donor-acceptor (D-A) type conjugated polymers with narrow bandgaps. acs.orgnih.gov By pairing PT with suitable electron-donating moieties, the intramolecular charge transfer (ICT) is enhanced, leading to a significant reduction in the band gap.

A notable example is the polymer poly(4,7-di(2,3-dihydrothieno[3,4-b] rsc.orgdioxin-5-yl)- acs.orgnih.govthiadiazolo[3,4-c]pyridine) (PEPTE), which exhibits a low optical bandgap of 1.12 eV and an electrochemical bandgap of 0.85 eV. acs.orgnih.gov This is considerably lower than the bandgap of its BT-based counterpart (1.8 eV). The synthesis of such low band gap materials is crucial for applications in near-infrared (NIR) detectors and electrochromic devices. acs.orgnih.govnih.gov

Enhanced Electron-Accepting Capabilities and Their Influence on Charge Transfer

The acs.orgnih.govThiadiazolo[3,4-c]pyridine moiety is recognized for its superior electron-accepting ability compared to benzothiadiazole. nih.govrsc.org This heightened electron affinity is a direct result of the nitrogen atom in the pyridine (B92270) ring, which increases the electron-deficient character of the heterocyclic system. This enhanced electron-accepting power is instrumental in promoting efficient intramolecular charge transfer (ICT) within D-A systems. rsc.org

The strong ICT character is a key factor in the design of materials with significant nonlinear optical properties, such as two-photon absorption. rsc.org The efficient charge transfer process from the donor to the PT acceptor unit upon photoexcitation is fundamental to the functionality of these materials in various optoelectronic applications.

Charge Transport Mechanisms in Polymeric Architectures

The charge transport properties of polymeric materials are intrinsically linked to their molecular structure and packing in the solid state. In polymers incorporating the acs.orgnih.govThiadiazolo[3,4-c]pyridine unit, the planar nature of the PT core can facilitate intermolecular π-π stacking, which is a crucial pathway for charge hopping between polymer chains.

Aggregation-Induced Emission (AIE) Characteristics

Certain molecules incorporating acs.orgnih.govThiadiazolo[3,4-c]pyridine have been shown to exhibit aggregation-induced emission (AIE). rsc.org AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent in the aggregated state. This property is highly desirable for applications in bio-imaging and sensing.

For example, donor-acceptor-donor type dyes synthesized with tetraphenylethene (TPE) as the donor and PT as the acceptor display significant AIE effects. rsc.org In dilute solutions, these molecules are non-emissive due to rotational and vibrational motions that quench the excited state. However, in an aggregated state, these intramolecular motions are restricted, leading to a dramatic increase in fluorescence quantum efficiency. rsc.org

Two-Photon Absorption (2PA) Properties and Cross-Sections

Materials based on acs.orgnih.govThiadiazolo[3,4-c]pyridine have demonstrated promising two-photon absorption (2PA) properties. 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons, which can be advantageous for high-resolution 3D imaging and photodynamic therapy.

The strong intramolecular charge transfer from a donor to the PT acceptor is a key factor in achieving large 2PA cross-sections (σ). rsc.org For instance, D-A-D type dyes with TPE donors and a PT acceptor have exhibited 2PA cross-section values as high as 6030 GM. rsc.org This high 2PA activity is attributed to the enhanced ICT character facilitated by the potent electron-accepting nature of the PT core. rsc.org

Redox Activity and Stability ofnih.govnih.govmdpi.comThiadiazolo[3,4-c]pyridine-Containing Polymers

The incorporation of the nih.govnih.govmdpi.comthiadiazolo[3,4-c]pyridine (PT) moiety into polymer structures has been a strategic approach to developing advanced materials with tailored electronic and optoelectronic properties. The inherent electron-accepting nature of the PT unit significantly influences the redox behavior and operational stability of the resulting polymers, making them promising candidates for applications such as electrochromic devices.

Research has demonstrated that donor-acceptor (D-A) type conjugated polymers featuring the nih.govnih.govmdpi.comthiadiazolo[3,4-c]pyridine acceptor exhibit advantageous redox characteristics. The PT unit, being a more electron-deficient analogue of the widely used benzothiadiazole (BT), enhances the electron-accepting ability of the polymer backbone. nih.gov This directly impacts the polymer's electrochemical properties, leading to lower bandgaps and favorable redox potentials.

A notable example is the polymer poly(4,7-di(2,3-dihydrothieno[3,4-b] nih.govrsc.orgdioxin-5-yl)- nih.govnih.govmdpi.comthiadiazolo[3,4-c]pyridine) (PEPTE). nih.gov This material has been shown to possess favorable redox activity and stability, which are critical for the performance and longevity of electronic and optoelectronic devices. nih.govacs.org The electrochemical behavior of PEPTE was investigated using cyclic voltammetry, which revealed its redox processes.

The stability of these polymers is a key factor for their practical application. For instance, the electrochromic performance of PEPTE was found to be stable, with the material maintaining its activity over repeated switching cycles. nih.gov This stability is attributed to the robust chemical structure of the polymer and the reversible nature of the redox reactions involving the PT unit. The polymer demonstrated good optical memory and fast switching times, further highlighting its stability and potential for use in high-performance electrochromic devices. nih.gov

The redox properties of such polymers are summarized in the table below, providing a comparative overview of their electrochemical characteristics.

PolymerMonomer UnitsHOMO Energy Level (eV)LUMO Energy Level (eV)Electrochemical Bandgap (eV)
PEPTE 4,7-di(2,3-dihydrothieno[3,4-b] nih.govrsc.orgdioxin-5-yl)- nih.govnih.govmdpi.comthiadiazolo[3,4-c]pyridine-4.95-4.100.85 nih.gov

Table 1: Electrochemical Properties of a nih.govnih.govmdpi.comThiadiazolo[3,4-c]pyridine-Containing Polymer. This table presents the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, along with the electrochemical bandgap for the polymer PEPTE. These values are crucial in understanding the polymer's electronic behavior and its suitability for various applications.

In addition to the electrochemical data, the cycling stability of these polymers is a critical parameter for device applications.

PolymerSwitching CyclesRetention of Electroactivity
PEPTE >100 cyclesGood nih.gov

Table 2: Cycling Stability of a nih.govnih.govmdpi.comThiadiazolo[3,4-c]pyridine-Containing Polymer. This table highlights the stability of the polymer PEPTE over numerous redox cycles, indicating its robustness for long-term device operation. The term "Good" signifies that the material retained a significant portion of its initial electrochromic contrast after extensive cycling, as reported in the cited literature.

Applications Of 1 2 3 Thiadiazolo 3,4 C Pyridine in Organic Electronic Devices and Functional Materials

Applications in Dye-Sensitized Solar Cells (DSSCs)

The incorporation of researchgate.netnih.govacs.orgThiadiazolo[3,4-c]pyridine, also known as pyridinethiadiazole (PT), into the molecular architecture of organic dyes has led to significant advancements in the efficiency and absorption properties of DSSCs.

Design and Synthesis ofresearchgate.netnih.govacs.orgThiadiazolo[3,4-c]pyridine-Based Sensitizers

Researchers have successfully designed and synthesized novel organic dyes for DSSCs by integrating the researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine moiety. A notable strategy involves creating a Donor-Acceptor-π-Acceptor (D-A-π-A) structure. In this framework, the researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine unit acts as an internal or auxiliary acceptor. researchgate.netmdpi.com

For instance, two such dyes, designated PT-1 and PT-2, have been developed. The synthesis of PT-2 involved extending the π-bridge of the PT-1 sensitizer (B1316253) by incorporating a 4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene group. researchgate.netacs.orgepfl.ch This molecular engineering approach allows for the fine-tuning of the sensitizer's electronic and optical properties. researchgate.netacs.org

Role as an Internal Electron Acceptor in D-A-π-A Architectures

The key to the effectiveness of researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine in DSSC sensitizers is its strong electron-withdrawing capability. mdpi.com When placed between an electron donor and a primary acceptor/anchoring group (like cyanoacrylic acid) in a D-A-π-A configuration, it functions as a potent internal electron acceptor. researchgate.netmdpi.com This "push-pull" architecture within the molecule facilitates efficient intramolecular charge transfer upon light absorption.

Impact on Absorption Spectra and Power Conversion Efficiency

The integration of the researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine unit has a profound impact on the performance of DSSCs. Its presence helps to lower the HOMO-LUMO gap of the dye molecules, leading to a significant shift in the absorption spectrum toward the near-infrared (NIR) region. researchgate.netmdpi.comacs.orgepfl.ch

In the case of the PT-2 dye, this resulted in a broad spectral response with an onset approaching 850 nm, giving the sensitizer an aesthetic blue color. researchgate.netmdpi.com This broadened absorption allows the solar cell to harvest a larger portion of the solar spectrum. Furthermore, the molecular design of PT-2 was found to suppress the rate of charge recombination, a common loss mechanism in DSSCs. researchgate.netmdpi.comacs.orgepfl.ch

These beneficial effects translate directly into improved device performance. DSSCs fabricated using the PT-2 sensitizer with an iodide-based redox electrolyte achieved a power conversion efficiency (PCE) of 6.7%. researchgate.netacs.org These results underscore the promise of researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine-based sensitizers for developing high-efficiency solar cells. researchgate.netmdpi.comacs.orgepfl.ch

Photovoltaic Performance of researchgate.netnih.govacs.orgThiadiazolo[3,4-c]pyridine-Based DSSC Sensitizers
SensitizerArchitectureKey Structural FeatureAbsorption OnsetPower Conversion Efficiency (PCE)Reference
PT-1D-A-π-AContains researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine as internal acceptorNot specifiedNot specified researchgate.netmdpi.com
PT-2D-A-π-AExtended π-bridge with cyclopenta-dithiophene moiety~850 nm6.70% researchgate.netmdpi.comacs.org

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

The strong electron-accepting nature of researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine also makes it an attractive building block for conjugated polymers used in the active layer of organic photovoltaic (OPV) devices.

Development of Donor-Acceptor (D-A) Conjugated Polymers for OPVs

The dominant strategy in designing high-performance polymers for OPVs is the donor-acceptor (D-A) copolymer approach. By alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone, chemists can control the polymer's bandgap and energy levels. researchgate.nethanyang.ac.kr

researchgate.netnih.govacs.orgThiadiazolo[3,4-c]pyridine (PT) has been identified as a superior electron acceptor unit compared to its analogue, benzothiadiazole (BT). acs.orgadvanceseng.comnih.gov Its greater electron-accepting ability allows for the creation of D-A polymers with lower bandgaps, which is essential for efficient light absorption in the solar spectrum. acs.orgadvanceseng.comnih.gov

Several D-A copolymers incorporating the researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine moiety have been synthesized and characterized:

PEPTE : A polymer designed for electrochromic applications, poly(4,7-di(2,3-dihydrothieno[3,4-b] researchgate.nethanyang.ac.krdioxin-5-yl)- researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine), demonstrated a very low optical bandgap of 1.12 eV. acs.orgnih.gov This highlights the potent effect of the PT unit in reducing the bandgap.

P1 and P2 : Two novel conjugated polymers were synthesized using a dithienothiadiazole[3,4-c]pyridine acceptor unit with benzodithiophene and naphthodithiophene as donors, respectively. researchgate.nethanyang.ac.kr These polymers exhibited low optical bandgaps of 1.67 eV (P1) and 1.60 eV (P2) and high thermal stability, marking them as potential candidates for organic solar cells. researchgate.nethanyang.ac.kr

PTBDTPT : This D-A copolymer, poly[4,8-bis(triisopropylsilylethynyl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-[4,7-bis(4-(2-ethylhexyl)thiophen-2-yl)- researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine]], was found to have an optical band gap of 1.61 eV. Studies of its use in organic field-effect transistors (OFETs) suggest its promise for broader organic electronic applications.

Properties of researchgate.netnih.govacs.orgThiadiazolo[3,4-c]pyridine-Based D-A Polymers
PolymerDonor UnitAcceptor UnitOptical Bandgap (eV)HOMO Level (eV)LUMO Level (eV)Reference
PEPTE2,3-dihydrothieno[3,4-b] researchgate.nethanyang.ac.krdioxin researchgate.netnih.govacs.orgThiadiazolo[3,4-c]pyridine1.12Not specifiedNot specified acs.orgnih.gov
P1Benzodithiophenedithienothiadiazole[3,4-c]pyridine1.67-5.07-3.40 researchgate.nethanyang.ac.kr
P2Naphthodithiophenedithienothiadiazole[3,4-c]pyridine1.60-5.13-3.53 researchgate.nethanyang.ac.kr
PTBDTPT(TIPS)benzo[1,2-b:4,5-b']dithiophene researchgate.netnih.govacs.orgThiadiazolo[3,4-c]pyridine1.61Not specifiedNot specified

Optimization of Photovoltaic Performance

While the synthesis and characterization of several researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine-based polymers have demonstrated their promising electronic properties for OPV applications, detailed reports on their performance in fully fabricated solar cell devices are still emerging. The low bandgaps and suitable energy levels of polymers like P1 and P2 suggest a strong potential for achieving high power conversion efficiencies. researchgate.nethanyang.ac.kr

The optimization of photovoltaic performance for these materials would involve standard strategies used in the OPV field. This includes adjusting the donor-to-acceptor weight ratio in the active layer blend, using solvent additives to control the film morphology, and selecting appropriate interfacial layers to facilitate efficient charge extraction. The inherent properties of the researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine unit, such as its strong electron affinity and ability to promote planar polymer backbones, provide a solid foundation for future work aimed at optimizing device efficiency. The investigation of these polymers in bulk-heterojunction solar cells is a logical next step to fully assess their potential in organic photovoltaics. researchgate.net

Electrochromic Polymers

The incorporation of the nih.govmdpi.comresearchgate.netthiadiazolo[3,4-c]pyridine moiety into conjugated polymers has led to the development of high-performance electrochromic materials. These materials exhibit changes in their optical properties upon the application of an electrical potential, making them suitable for applications such as smart windows, displays, and optical switches.

Design of Fast-Switching Electrochromic Materials

A key focus in the design of electrochromic materials is the achievement of rapid switching between different color states. The electron-deficient character of the PT unit plays a crucial role in facilitating this. By pairing it with electron-rich donor units, donor-acceptor (D-A) type polymers can be synthesized, exhibiting low bandgaps and fast electrochemical switching.

One notable example is the polymer poly(4,7-di(2,3-dihydrothieno[3,4-b] nih.govresearchgate.netdioxin-5-yl)- nih.govmdpi.comresearchgate.netthiadiazolo[3,4-c]pyridine) (PEPTE). In this polymer, the strong electron-accepting PT core is combined with the electron-donating 3,4-ethylenedioxythiophene (B145204) (EDOT) derivative. This combination results in a material with a very fast switching time of 0.3 seconds at all measured wavelengths. nih.govmdpi.comresearchgate.net The enhanced electron-accepting ability of the PT unit, compared to its benzothiadiazole (BT) analogue, is a key factor contributing to this rapid switching behavior. nih.govmdpi.comresearchgate.net

Table 1: Switching Times for PEPTE Electrochromic Polymer

WavelengthSwitching Time (seconds)
All measured wavelengths0.3

Data sourced from Ming et al. (2015). nih.govmdpi.comresearchgate.net

Coloration Efficiency and Optical Memory

Coloration efficiency (CE) is a critical parameter for electrochromic materials, representing the change in optical density per unit of charge injected or ejected. A high coloration efficiency is desirable as it signifies that a large optical change can be achieved with a small amount of charge, leading to lower power consumption. In addition to a high CE, good optical memory, the ability of the material to remain in its colored state without continuous power supply, is also a significant advantage.

The aforementioned PEPTE polymer demonstrates a higher coloration efficiency than its BT-based counterpart, highlighting the beneficial role of the PT acceptor. nih.govmdpi.comresearchgate.net Furthermore, this polymer exhibits good optical memory, retaining its colored state after the removal of the applied voltage. nih.govmdpi.comresearchgate.net

Liquid Crystalline Materials Development

The planar structure and potential for introducing long alkyl chains make derivatives of nih.govmdpi.comresearchgate.netthiadiazolo[3,4-c]pyridine interesting candidates for the development of liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal, making them useful in display technologies and sensors.

Incorporation into Bis(alkylsulfanyl) Derivatives for Liquid Crystalline Properties

Research has shown that bis(alkylsulfanyl) derivatives of nih.govmdpi.comresearchgate.netthiadiazolo[3,4-c]pyridine, particularly those with long alkyl chains, are of interest for their potential liquid crystalline properties. mdpi.com The synthesis of compounds such as 4,7-bis(dodecylthio)- nih.govmdpi.comresearchgate.netthiadiazolo[3,4-c]pyridine has been achieved through a combination of aromatic nucleophilic substitution (SNAr) and Buchwald–Hartwig cross-coupling reactions. mdpi.com While the primary focus of the available research has been on the synthesis of these materials, it is the introduction of the long dodecylthio chains that is anticipated to induce liquid crystalline behavior. mdpi.com

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. The performance of an OFET is largely determined by the charge-transporting capabilities of the organic semiconductor used as the active channel material. The electron-deficient nature of nih.govmdpi.comresearchgate.netthiadiazolo[3,4-c]pyridine makes it an excellent acceptor unit in donor-acceptor copolymers designed for this purpose.

Utilization as Active Channel Materials

Donor-acceptor copolymers incorporating the nih.govmdpi.comresearchgate.netthiadiazolo[3,4-c]pyridine unit have been successfully synthesized and utilized as the active channel material in OFETs. These materials have demonstrated promising hole mobilities, a measure of how quickly charge carriers can move through the material.

For instance, a copolymer based on triisopropylsilylethynyl(TIPS)benzo[1,2-b:4,5-b']dithiophene as the donor and nih.govmdpi.comresearchgate.netthiadiazolo[3,4-c]pyridine as the acceptor, named PTBDTPT, has been synthesized. nih.gov OFETs fabricated with PTBDTPT as the active channel exhibited a hole mobility of 1.92 x 10-2 cm2 V-1 s-1 with an on/off ratio of 25. nih.gov

Another study focused on two copolymers, PIDTPyT and PIDTDTPyT, which also incorporated the nih.govmdpi.comresearchgate.netthiadiazolo[3,4-c]pyridine acceptor. These polymers demonstrated even higher hole mobilities of 0.066 and 0.045 cm2 V-1 s-1, respectively, with high on/off ratios on the order of 106. researchgate.net These results underscore the potential of nih.govmdpi.comresearchgate.netthiadiazolo[3,4-c]pyridine-based polymers in the development of high-performance OFETs.

Table 2: Performance of nih.govmdpi.comresearchgate.netThiadiazolo[3,4-c]pyridine-Based OFETs

PolymerDonor UnitHole Mobility (cm² V⁻¹ s⁻¹)On/Off Ratio
PTBDTPTtriisopropylsilylethynyl(TIPS)benzo[1,2-b:4,5-b']dithiophene1.92 x 10⁻²25
PIDTPyTindacenodithiophene0.066~10⁶
PIDTDTPyTindacenodithiophene with thiophene (B33073) spacers0.045~10⁶

Data sourced from Bathula et al. (2016) and Guo et al. (2011). nih.govresearchgate.net

Evaluation of Charge Carrier Mobility and On/Off Ratio

The efficacy of organic electronic devices, particularly organic field-effect transistors (OFETs), is fundamentally determined by the charge transport characteristics of the semiconducting material employed. Two of the most critical parameters in this regard are the charge carrier mobility (µ) and the on/off current ratio. Charge carrier mobility quantifies the velocity of charge carriers (electrons or holes) through the material under an applied electric field, directly impacting the device's switching speed and operational frequency. The on/off ratio, which is the ratio of the electrical current when the transistor is in its "on" state to the current in its "off" state, is a crucial determinant of the device's power consumption and its ability to function effectively in digital logic circuits.

The incorporation of the researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine (PT) moiety into conjugated polymer backbones has been a strategic approach to developing high-performance organic semiconductors. The inherent electron-deficient character of the PT unit significantly influences the electronic properties of these polymers, making them suitable candidates for n-type or p-type semiconductors, depending on the comonomer unit.

Detailed research has demonstrated that copolymers based on researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine can achieve substantial charge carrier mobilities. For instance, a study on copolymers integrating indacenodithiophene with the PT unit, namely PIDTPyT and PIDTDTPyT, revealed high hole mobilities. researchgate.netrsc.org These polymers, when used as the active layer in OFETs, exhibited hole mobilities of 0.066 cm² V⁻¹ s⁻¹ for PIDTPyT and 0.045 cm² V⁻¹ s⁻¹ for PIDTDTPyT. researchgate.netrsc.org

In addition to high mobility, a large on/off ratio is paramount for practical applications. The aforementioned PIDTPyT and PIDTDTPyT polymers displayed excellent on/off ratios on the order of 10⁶. researchgate.netrsc.org Such a high ratio indicates a clear differentiation between the on and off states of the transistor, which is essential for minimizing static power dissipation and ensuring the reliability of logic operations.

Another example is the donor-acceptor copolymer PTBDTPT, which combines a benzo[1,2-b:4,5-b']dithiophene donor with a researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine acceptor. nih.govresearchgate.net In a bottom-gate OFET configuration, this polymer demonstrated a hole mobility of 1.92 x 10⁻² cm² V⁻¹ s⁻¹. nih.govresearchgate.net However, the on/off ratio for this specific device was reported to be 25, which is comparatively modest. nih.govresearchgate.net

The charge carrier mobility in these devices is typically extracted from the transfer characteristics of the OFET operating in the saturation regime. By plotting the square root of the drain current against the gate voltage, the mobility can be calculated from the slope of the linear portion of the curve. The on/off ratio is determined by comparing the drain current at a gate voltage that induces high charge carrier density (on state) to the current at a gate voltage that depletes the channel of carriers (off state).

The following interactive data table summarizes the performance of several polymers incorporating the researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine unit in organic field-effect transistors.

PolymerHole Mobility (μh) in cm² V⁻¹ s⁻¹On/Off Ratio
PIDTPyT0.066~10⁶
PIDTDTPyT0.045~10⁶
PTBDTPT0.019225

These findings underscore the potential of researchgate.netnih.govacs.orgthiadiazolo[3,4-c]pyridine as a valuable building block for the creation of advanced organic semiconducting materials. The ability to achieve high charge carrier mobilities coupled with high on/off ratios makes these PT-based polymers highly attractive for a range of applications in organic electronics, from flexible displays to integrated circuits. Further molecular engineering and device optimization are expected to unlock even greater performance from this versatile class of materials.

Structure Property Relationships In 1 2 3 Thiadiazolo 3,4 C Pyridine Derivatives

Impact of Substituent Effects on Electronic Structure and Photophysical Behavior

The electronic and photophysical outcomes of PT-based materials are profoundly influenced by the nature of the substituents attached to the core or adjacent monomer units. These effects can be broadly categorized by their electronic influence and steric impact.

The nih.govresearchgate.netnih.govThiadiazolo[3,4-c]pyridine unit is a powerful electron acceptor, a property that is central to its function in donor-acceptor (D-A) type materials. researchgate.netnih.gov Its electron-withdrawing strength is notably superior to that of the more common benzothiadiazole (BT) acceptor, which enables the creation of materials with lower energy gaps. nih.gov

When the PT acceptor is combined with electron-donating units, the resulting D-A system exhibits a significant intramolecular charge transfer (ICT) from the donor to the acceptor. This ICT interaction effectively lowers the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of the material. This principle has been successfully applied in the synthesis of D-A conjugated polymers for various applications.

For instance, a D-A copolymer named PTBDTPT , which combines a triisopropylsilylethynyl (TIPS)-substituted benzodithiophene donor with a PT acceptor, demonstrates the successful integration of these components into a single macromolecule. rsc.org This combination results in a polymer with a low optical band gap of 1.61 eV and electronic properties suitable for organic field-effect transistors (OFETs). rsc.org

Similarly, the polymer PEPTE was designed by pairing the PT acceptor with a 3,4-ethylenedioxythiophene (B145204) (EDOT) donor. nih.gov The strong electron-accepting nature of the PT unit in this architecture leads to a polymer with a very low optical bandgap of 1.12 eV, significantly lower than its BT-based counterpart. nih.gov This demonstrates a direct correlation between the acceptor strength and the resulting electronic properties.

The general principle holds that increasing the strength of the electron-donating group attached to the PT core enhances the ICT character, leading to a further reduction in the bandgap and a red-shift in the material's absorption and emission spectra. Conversely, attaching electron-withdrawing groups would be expected to have a contrasting effect, although this is less commonly explored as the primary utility of PT lies in its inherent acceptor strength. In related pyridine-based thiadiazole systems, it has been observed that strong electron-withdrawing groups can enhance certain biological activities, while electron-releasing groups tend to decrease them. mdpi.com

The conformation and planarity of PT-based derivatives, particularly in polymeric systems, are critical factors that govern their solid-state properties. Steric hindrance, introduced by bulky substituent groups, can force the molecular backbone to twist, disrupting π-conjugation along the chain. rsc.org

While specific studies on the conformational engineering of PT-based polymers are not deeply detailed, principles from analogous heterocyclic systems are directly applicable. For example, in studies of thiazolo[5,4-d]thiazole-based materials, it has been shown that the length and nature of alkyl appendages can modulate the solid-state packing structure, leading to different photophysical properties. nih.gov Large or bulky substituents can lead to a loss of molecular planarity. rsc.orgisres.org This torsional twist in the conjugated backbone typically results in:

A wider bandgap: The disruption of π-orbital overlap reduces the extent of conjugation, which increases the HOMO-LUMO gap and causes a blue-shift in the absorption spectrum.

Reduced charge carrier mobility: A less planar structure can hinder the intermolecular charge hopping that is essential for efficient charge transport in organic semiconductor devices. rsc.org

Altered excited-state dynamics: Steric hindrance can lead to pre-twisted structures that influence the deactivation pathways from the excited state, potentially quenching fluorescence through processes like twisted intramolecular charge transfer (TICT). mdpi.com

Therefore, side-chain engineering represents a critical tool. By selecting substituents of appropriate size and shape, it is possible to control the intermolecular interactions and solid-state morphology without excessively disrupting the backbone planarity required for efficient electronic communication. This balance is key to designing high-performance materials for applications like OFETs and organic photovoltaics.

Correlation between Molecular Architecture and Optoelectronic Responses

The table below presents data for two representative PT-based polymers, illustrating how their architecture determines their functional properties.

Polymer NameDonor UnitAcceptor UnitKey Architectural FeaturesOptical Bandgap (Egopt)Hole Mobility (μh)ApplicationSource(s)
PEPTE ProDOT-derivative nih.govresearchgate.netnih.govThiadiazolo[3,4-c]pyridine (PT)D-A polymer with strong acceptor1.12 eVNot ReportedElectrochromics nih.gov
PTBDTPT TIPS-Benzodithiophene nih.govresearchgate.netnih.govThiadiazolo[3,4-c]pyridine (PT)D-A copolymer with TIPS side groups for solubility and ordering1.61 eV1.92 x 10-2 cm²/VsOFETs rsc.org

The data clearly show that by pairing the potent PT acceptor with different donors, materials with distinct optoelectronic profiles can be achieved. The PEPTE polymer, designed for electrochromism, leverages the PT core's ability to create a very low bandgap material, resulting in a neutral green color and fast switching times of about 0.3 seconds. nih.gov In contrast, the PTBDTPT polymer was designed for transistor applications. rsc.org Here, the TIPS-benzodithiophene donor and silyl (B83357) side chains are chosen to balance the electronic properties with processability and molecular ordering, leading to a respectable hole mobility. rsc.org These examples underscore the direct and predictable link between the chemical structure and the ultimate device performance.

Design Principles for Tunable Electronic and Optical Properties

Based on the established structure-property relationships, several key design principles emerge for tailoring the electronic and optical properties of materials based on nih.govresearchgate.netnih.govThiadiazolo[3,4-c]pyridine:

Leverage the Strong Acceptor Core: The primary design feature of the PT unit is its exceptional electron-withdrawing capability, which is stronger than that of benzothiadiazole. researchgate.netnih.gov This should be exploited to create D-A materials with low HOMO-LUMO energy gaps, enabling access to near-infrared absorption and emission and facilitating applications in low-bandgap semiconductors and electrochromics. nih.govrsc.org

Tune Energy Levels via Donor Selection: The electronic properties of a PT-based D-A material can be systematically tuned by varying the electron-donating strength of the partner unit. Stronger donors will result in a smaller bandgap and a red-shifted absorption spectrum. This allows for the rational design of materials with specific colors or energy levels matched to device requirements. nih.govrsc.org

Employ Substituents for Fine-Tuning and Processability: Attaching different functional groups to the donor or acceptor units can fine-tune properties. For instance, aryl substituents can be used to adjust the emission color. Alkyl or alkoxy side chains are commonly used to improve the solubility of the resulting polymers in organic solvents, which is crucial for solution-based processing into thin films. nih.gov

Utilize Conformational and Steric Engineering: The size and placement of side chains can be used to control the planarity of the polymer backbone and its solid-state packing. nih.gov While excessive steric bulk can be detrimental by disrupting conjugation, carefully chosen substituents can prevent excessive aggregation and control intermolecular interactions, which is critical for optimizing charge transport in solid-state devices. rsc.org

By applying these principles, researchers can rationally design and synthesize novel nih.govresearchgate.netnih.govThiadiazolo[3,4-c]pyridine derivatives with a high degree of control over their final optoelectronic and photophysical properties.

Future Research Directions and Emerging Paradigms For 1 2 3 Thiadiazolo 3,4 C Pyridine

Exploration of Novel Derivatization Pathways and Reactivity

Future progress in the application of nih.govnih.govThiadiazolo[3,4-c]pyridine is intrinsically linked to the ability to synthesize a diverse library of its derivatives. While established methods like aromatic nucleophilic substitution (SNAr) and cross-coupling reactions (e.g., Stille, Buchwald-Hartwig) have proven effective for creating copolymers and substituted molecules, the exploration of new synthetic methodologies is a primary frontier. nih.gov

Research is anticipated to move towards:

C-H Activation/Functionalization: Direct C-H activation represents a more atom-economical and efficient strategy for derivatization compared to traditional cross-coupling, which requires pre-functionalized starting materials. Developing selective C-H functionalization protocols for the pyridine (B92270) and thiadiazole rings would rapidly expand the accessible chemical space, allowing for the introduction of a wide array of functional groups to fine-tune electronic and physical properties.

Multicomponent Reactions: Designing one-pot, multicomponent reactions could provide rapid access to complex molecular architectures based on the nih.govnih.govThiadiazolo[3,4-c]pyridine core. Such strategies are highly efficient and can generate structural diversity for high-throughput screening of materials. nih.gov

Post-Polymerization Modification: Developing methods to chemically modify polymers containing the nih.govnih.govThiadiazolo[3,4-c]pyridine unit after their initial synthesis offers another layer of control. This would allow for the tuning of polymer properties without needing to re-optimize polymerization conditions for each new monomer.

Investigating the fundamental reactivity of the fused heterocyclic system beyond its role as an electron acceptor is also crucial. For instance, exploring reactions that leverage the nucleophilicity or electrophilicity of specific atoms within the ring system could unveil entirely new classes of derivatives and materials. mdpi.com

Development of Advanced Computational Models for Predictive Material Design

The Edisonian approach of synthesizing and testing large numbers of compounds is time-consuming and resource-intensive. The development of sophisticated computational models is poised to revolutionize the design of nih.govnih.govThiadiazolo[3,4-c]pyridine-based materials. While Density Functional Theory (DFT) is already used to predict the electronic properties of related systems, future research will focus on creating more powerful and accurate predictive tools. mdpi.com

Emerging paradigms in this area include:

High-Throughput Virtual Screening: Combining quantum chemical calculations with machine learning algorithms will enable the rapid screening of vast virtual libraries of nih.govnih.govThiadiazolo[3,4-c]pyridine derivatives. These models can predict key parameters such as HOMO/LUMO energy levels, bandgap, charge carrier mobility, and absorption spectra, allowing researchers to prioritize the most promising candidates for synthesis. mdpi.com

Morphology Prediction: The performance of organic electronic devices is critically dependent on the solid-state packing and thin-film morphology of the active material. Advanced molecular dynamics and coarse-grained simulations will be developed to predict how different derivatives self-assemble. This will provide crucial insights into structure-property relationships that govern device performance.

Excited-State Dynamics: Understanding the behavior of molecules in their excited state is fundamental for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Future computational work will involve more accurate simulations of excited-state dynamics, including processes like charge transfer, exciton (B1674681) dissociation, and non-radiative decay, to guide the design of more efficient optoelectronic materials. researchgate.net

These predictive models will not only accelerate the discovery of high-performance materials but also deepen the fundamental understanding of how chemical structure dictates function in these systems.

Integration into Multifunctional Material Systems for Synergistic Effects

The unique electronic properties of nih.govnih.govThiadiazolo[3,4-c]pyridine make it an ideal component for integration into multifunctional systems where synergistic effects can arise from the combination of different materials. Research is moving beyond single-function materials to create complex, hybrid systems with enhanced or entirely new capabilities.

Key areas of exploration include:

Electrochromic Supercapacitors: Combining the excellent electrochromic properties of nih.govnih.govThiadiazolo[3,4-c]pyridine-based polymers (which can exhibit fast switching and neutral green states) with the charge storage capabilities of other materials could lead to the development of "smart" windows that can both tint and store energy. nih.govacs.org

Bioelectronic Interfaces: The semiconducting nature of these materials opens up possibilities for their use in bioelectronics, such as in sensors or for stimulating cellular activity. Future work could involve functionalizing the core structure with biocompatible groups to improve the interface with biological systems, potentially leading to new diagnostic and therapeutic tools.

Synergistic Antifungal/Antimicrobial Agents: While the primary focus has been on electronics, the broader family of thiadiazole derivatives has shown biological activity. nih.govnih.gov Future research could explore synergistic effects by combining nih.govnih.govThiadiazolo[3,4-c]pyridine derivatives with known antimicrobial agents to combat resistant strains, a strategy that has proven effective for other thiadiazoles. nih.gov

Strategies for Enhanced Device Performance and Long-Term Stability in Organic Electronics

Ultimately, the success of nih.govnih.govThiadiazolo[3,4-c]pyridine-based materials will be measured by their performance and durability in real-world devices. A major research thrust is dedicated to overcoming current limitations in organic electronics, particularly concerning efficiency and operational stability.

Future strategies will likely focus on:

Molecular Engineering for Higher Mobility: While copolymers incorporating nih.govnih.govThiadiazolo[3,4-c]pyridine have shown promising hole mobilities, there is significant room for improvement. nih.gov Future synthetic efforts will target derivatives with increased intermolecular π-π stacking and greater backbone planarity to facilitate more efficient charge transport in organic field-effect transistors (OFETs). acs.org

Energy Level Tuning for Efficient OPVs: In organic solar cells, the energy levels of the donor and acceptor materials must be precisely aligned for efficient charge separation and minimal voltage loss. Researchers will continue to synthesize new derivatives of nih.govnih.govThiadiazolo[3,4-c]pyridine to finely tune its HOMO and LUMO levels to match with a wider range of donor materials, pushing power conversion efficiencies higher. mdpi.com

Intrinsic and Extrinsic Stability: Long-term stability remains a critical challenge for organic electronics. Research will address this on two fronts. Intrinsically, by designing and synthesizing derivatives that are more resistant to degradation from oxygen, water, and UV light. Extrinsically, by developing advanced encapsulation techniques and device architectures that protect the active materials from the ambient environment, thereby extending the operational lifetime of the devices.

Q & A

Q. How do interfacial layers in organic photodetectors affect device performance with this acceptor?

  • Solution : Thin MoO3 interlayers (10 nm) minimize parasitic absorption above 1000 nm while maintaining charge extraction. Optical simulations (e.g., transfer matrix method) optimize layer thicknesses for EQE >5% in NIR .

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